2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile
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Overview
Description
2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile is an organic compound with a complex structure It is characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-amino-5-methoxy-2-methylbenzenesulfonic acid, followed by reduction and subsequent substitution reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-5-methoxy-2-methylphenyl)sulfonylethyl hydrogen sulfate
- Ethanol, 2-[(4-amino-5-methoxy-2-methylphenyl)sulfonyl]-, 1-(hydrogen sulfate)
Uniqueness
Compared to similar compounds, it may offer different reactivity profiles and interactions with biological targets, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-amino-5-methoxy-2-methylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H16N2O/c1-8-5-10(14)11(15-4)6-9(8)12(2,3)7-13/h5-6H,14H2,1-4H3 |
InChI Key |
OVAWGFRAJDTTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C#N)OC)N |
Origin of Product |
United States |
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